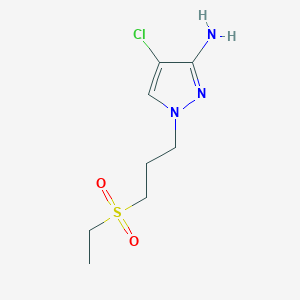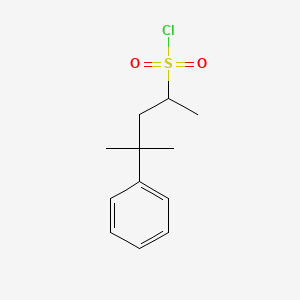
5-Iodo-3-methylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-3-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in various natural alkaloids
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methylisoquinoline typically involves the iodination of 3-methylisoquinoline. One common method includes the reaction of 3-methylisoquinoline with N-iodosuccinimide (NIS) in the presence of an acid catalyst. This reaction proceeds under mild conditions and provides a high yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: 5-Iodo-3-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
Substitution Reactions: Various substituted isoquinolines.
Oxidation and Reduction: Quinoline and dihydroisoquinoline derivatives.
Coupling Reactions: Biaryl and heteroaryl compounds.
科学的研究の応用
5-Iodo-3-methylisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and natural product derivatives.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its interactions with biological targets and potential as a pharmacophore in drug design.
作用機序
The mechanism of action of 5-Iodo-3-methylisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by the iodine and methyl groups. These interactions can modulate biological pathways and lead to therapeutic effects .
類似化合物との比較
5-Iodoisoquinoline: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methylisoquinoline: Lacks the iodine atom, which may reduce its potential for certain chemical reactions.
Isoquinoline: The parent compound, which is less reactive due to the absence of both iodine and methyl substituents.
Uniqueness: The combination of these substituents allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .
特性
分子式 |
C10H8IN |
|---|---|
分子量 |
269.08 g/mol |
IUPAC名 |
5-iodo-3-methylisoquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,1H3 |
InChIキー |
XNXMCANYRFSYRD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CC=C2I)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid](/img/structure/B15328648.png)
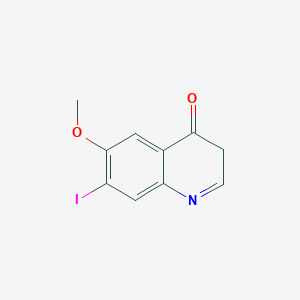
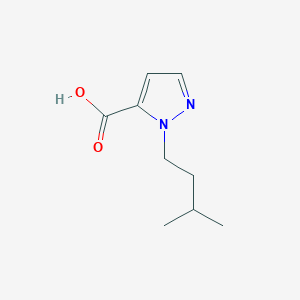



![7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B15328669.png)
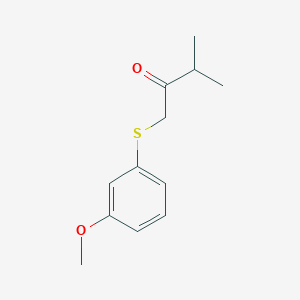

![Methyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B15328689.png)


